2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline
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Description
2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H16F3N5O4 and its molecular weight is 363.297. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Insights into Dinitroaniline Reactions
The reactions of dinitroaniline herbicides, such as trifluralin and benefin, with nucleophiles have been investigated, highlighting the regioselectivity and stereoelectronic effects. These studies provide mechanistic insights into the formation of Meisenheimer anionic σ-complexes, which are crucial for understanding the behavior of such compounds under various chemical conditions (Annandale, Vanloon, & Buncel, 1998).
Crystallography and Molecular Interactions
Research on fluazinam, a compound with structural similarities, sheds light on its crystal structure and the interactions within. The study reveals the dihedral angle between pyridine and benzene ring planes, and the formation of inversion dimers linked by hydrogen bonds, contributing to a three-dimensional network. This structural knowledge aids in the understanding of molecular properties and reactivity (Jeon, Kim, Lee, & Kim, 2013).
Phytotoxicity and Antimitotic Activity
The screening for phytotoxicity and antimitotic activity of new dinitroaniline derivatives has indicated potential herbicidal properties. This research underscores the role of such compounds in affecting mitotic index and causing cytogenetic disorders, suggesting their applicability in developing new herbicides (Ozheredov, Yemets, Brytsun, Ozheredova, Lozynsky, & Blume, 2009).
Synthon for Isoxazoles and 1,3,5-Triazines
The anionically activated trifluoromethyl group in dinitroaniline derivatives has been utilized as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This application highlights the synthetic utility of these compounds in organic chemistry, enabling the development of new materials with potential biological activities (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Environmental Degradation Studies
Studies on the ozone treatment of soil contaminated with dinitroaniline derivatives, like aniline and trifluralin, have demonstrated the capability of ozone to rapidly degrade these compounds. This research is vital for environmental science, offering insights into the degradation pathways and the potential for remediation of contaminated sites (Pierpoint, Hapeman, & Torrents, 2003).
Properties
IUPAC Name |
2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJIYFLAFOREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.